molecular formula C17H18N6O2S B287485 5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide

5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide

Cat. No.: B287485
M. Wt: 370.4 g/mol
InChI Key: IUBMDQRRLOXCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide, also known as ‘Compound X’, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of a key enzyme involved in cell proliferation and inflammation, called dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Moreover, Compound X has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and high plasma protein binding.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Compound X in lab experiments is its potent and selective inhibition of DHODH, which makes it a valuable tool for studying the role of DHODH in cell proliferation and inflammation. Moreover, Compound X exhibits favorable pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of using Compound X is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on Compound X. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of Compound X. Moreover, further studies are needed to elucidate the precise mechanism of action of Compound X and its potential applications in the treatment of various diseases. Additionally, the development of novel drug delivery systems for Compound X may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of Compound X involves the reaction of 6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-amine with 5-amino-1-(4-carbamoylphenyl)pyrazole-4-carboxylic acid in the presence of a coupling reagent and a base. The resulting product is then purified using column chromatography to obtain Compound X in high yield and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In vitro studies have shown that Compound X exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Moreover, Compound X has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

Properties

Molecular Formula

C17H18N6O2S

Molecular Weight

370.4 g/mol

IUPAC Name

5-amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C17H18N6O2S/c1-9-4-5-11(6-10(9)2)25-14-7-13(21-17(22-14)26-3)23-15(18)12(8-20-23)16(19)24/h4-8H,18H2,1-3H3,(H2,19,24)

InChI Key

IUBMDQRRLOXCDA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)N)N)SC)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)N)N)SC)C

Origin of Product

United States

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